molecular formula C25H21N3O5S B2933331 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 399000-32-9

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2933331
CAS RN: 399000-32-9
M. Wt: 475.52
InChI Key: QMHMIZKZAMHGJU-UHFFFAOYSA-N
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Description

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide, commonly known as DQBSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzofuran derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Organic Chemistry Applications The development of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which hold significant biological and pharmacological potential, can be templated by benzothiazines prepared via an intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester under mild conditions (Harmata & Hong, 2007). Additionally, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a tandem radical cyclization and sulfonylation reaction highlights a novel method for constructing heterocyclic derivatives (Liu, Cong, Liu, & Sun, 2016).

Biological and Pharmacological Screening Fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole derivatives have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the diverse potential of such compounds in drug discovery (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). The selective synthesis of polysubstituted dihydroquinolines, through catalytic reactions of ynamides with ketimines, provides insights into creating sterically crowded quinolines with potential antipsychotic activities (Kuroda, Shindoh, Takemoto, & Takasu, 2013).

Anticancer Activities The synthesis and in vitro cytotoxic evaluation of novel hexahydroquinoline derivatives containing a benzofuran moiety have indicated promising inhibitory effects against human hepatocellular carcinoma cell lines, suggesting potential chemotherapeutic applications (El-Deen, Anwar, & Hasabelnaby, 2016). Similarly, the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which bear cationic side chains, have shown activity in in vivo models of cancer, highlighting the therapeutic potential of such structures (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Mechanism of Action

    Target of Action

    The compound contains a 1,2,3,4-tetrahydroquinoline moiety . Tetrahydroquinolines are a class of compounds that are often studied in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets, but without specific information about this compound, it’s hard to predict its exact target.

properties

IUPAC Name

3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c26-24(29)23-22(19-8-2-4-10-21(19)33-23)27-25(30)17-11-13-18(14-12-17)34(31,32)28-15-5-7-16-6-1-3-9-20(16)28/h1-4,6,8-14H,5,7,15H2,(H2,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHMIZKZAMHGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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